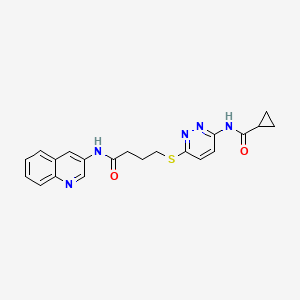

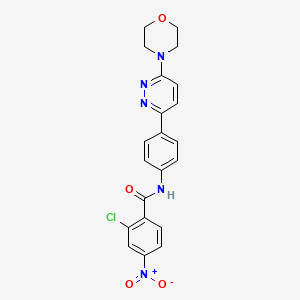

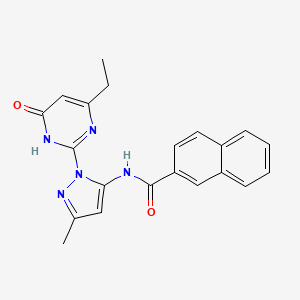

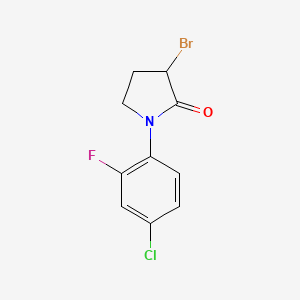

![molecular formula C20H21NO4 B2567335 4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 1091809-26-5](/img/structure/B2567335.png)

4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure found in many bioactive molecules .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives can be achieved using the Castagnoli–Cushman reaction . This reaction involves the condensation of an α-amino acid, an aldehyde, and an isocyanide .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 3,4-dihydroisoquinoline moiety is a bicyclic structure, and the molecule also contains a methoxy group and an aldehyde group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, and the methoxy group can participate in ether cleavage reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of polar functional groups like the aldehyde and the methoxy group would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Arsenyev et al. (2016) studied the reduction of aldehyde groups in similar compounds, which led to the formation of methoxymethyl or methyl analogues. This research contributes to understanding the structural and photostability characteristics of such compounds (Arsenyev et al., 2016).

Synthesis Methods :

- Vinogradova and Yunusov (1985) explored methods for synthesizing related aldehydes, demonstrating a yield of 35–40% for certain aldehydes. This research is significant for understanding the synthesis processes of complex organic compounds (Vinogradova & Yunusov, 1985).

Transition Metal Complexes :

- Gudasi et al. (2006) synthesized new ligands and their transition metal complexes based on similar compounds, which were analyzed for their structure and thermal properties. This contributes to the field of coordination chemistry and the development of new materials (Gudasi et al., 2006).

Antiplasmodial Activity :

- Hadanu et al. (2010) synthesized a derivative from 4-methoxybenzaldehyde and evaluated its antiplasmodial activities. This is crucial for drug discovery, particularly in the search for new antimalarial agents (Hadanu et al., 2010).

Enantioselective Catalysis :

- Jansa et al. (2007) described the synthesis of coordination compounds using similar structures and tested their use in enantioselective catalysis. This is significant for asymmetric synthesis in chemistry (Jansa et al., 2007).

Electrocatalytic Activity :

- Pariente et al. (1996) studied the electrodeposition of films derived from dihydroxybenzaldehyde and their catalytic activity towards NADH oxidation. This research has implications for biosensor development (Pariente et al., 1996).

Conformational Analysis :

- Heydenreich et al. (2008) conducted a conformational analysis of isoquinoline derivatives, which is crucial for understanding the physical and chemical properties of these molecules (Heydenreich et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]oxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14(25-18-8-7-15(13-22)11-19(18)24-2)20(23)21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11,13-14H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGUKXLIMDWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=C(C=C(C=C3)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2567252.png)

![3-[(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2567254.png)

![2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2567259.png)

![N-(2,6-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2567262.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2567265.png)

![1-benzyl-4-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B2567268.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567269.png)

![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2567272.png)